

# (1R,2R,3S,5R)-(-)-2,3-Pinanediol physical properties

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## Compound of Interest

Compound Name: (1R,2R,3S,5R)-(-)-2,3-Pinanediol

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## An In-depth Technical Guide to the Physical Properties of (1R,2R,3S,5R)-(-)-2,3-Pinanediol

This technical guide provides a comprehensive overview of the core physical properties of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol**, a versatile chiral compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this intermediate. This document summarizes key quantitative data in a structured format and details the experimental protocols for their determination.

## Data Presentation

The physical properties of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** are summarized in the table below. These values are compiled from various sources and represent typical specifications for this compound.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	170.25 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White or off-white crystalline powder <a href="#">[1]</a>
Melting Point	54-60 °C <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	90 °C at 0.03 mmHg <a href="#">[1]</a> ; 101-102 °C at 1 mmHg <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Optical Rotation	[α] <sup>21</sup> <sub>D</sub> : -8.6° (c=6.5 in toluene) <a href="#">[5]</a> <a href="#">[7]</a>
Solubility	Soluble in Chloroform, Methanol, Toluene <a href="#">[9]</a>
Density	~0.94 g/cm <sup>3</sup> (estimate) <a href="#">[9]</a>
Flash Point	>110 °C (>230 °F) <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Purity (Assay)	≥98% (GC) <a href="#">[1]</a>
Enantiomeric Excess	ee: 97% (GLC) <a href="#">[5]</a> <a href="#">[7]</a>

## Experimental Protocols

Detailed methodologies for determining the key physical properties of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** are outlined below. These protocols are standard procedures in organic chemistry for the characterization of solid compounds.

## Melting Point Determination

The melting point is a crucial indicator of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup
- Capillary tubes (sealed at one end)[\[11\]](#)

- Thermometer

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** is finely powdered.[11] The open end of a capillary tube is pushed into the powder.[12] The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[12]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
- Measurement:
  - A preliminary rapid heating run may be performed to determine an approximate melting range.[13]
  - For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the expected melting point.[13]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.

## Optical Rotation Measurement

Optical rotation is the defining characteristic of a chiral compound, measuring the extent to which it rotates the plane of polarized light.[14] The specific rotation is a standardized value calculated from the observed rotation.

Apparatus:

- Polarimeter[15]
- Polarimeter cell (sample tube), typically 1 decimeter (dm) in length[14]
- Sodium D line light source (589 nm)

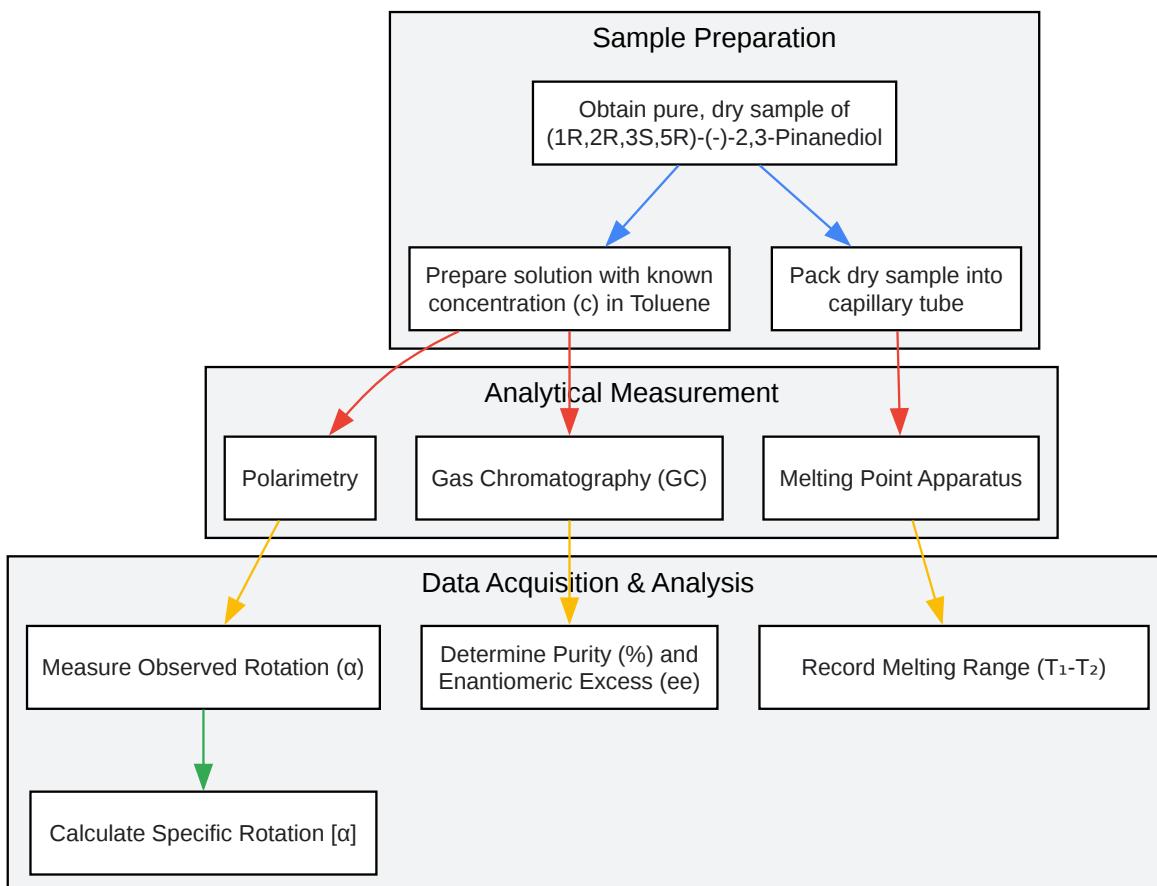
- Volumetric flask and analytical balance

#### Procedure:

- Instrument Preparation: The polarimeter is turned on and allowed to warm up for approximately 10 minutes to stabilize the light source.[14]
- Blank Measurement: The polarimeter cell is filled with the pure solvent (in this case, toluene) and placed in the instrument. Any air bubbles must be removed.[16] The instrument is then zeroed using this blank sample.[14]
- Sample Preparation: An accurately weighed sample of **(1R,2R,3S,5R)-(-)-2,3-Pinanediol** (e.g., 0.65 g) is dissolved in a precise volume of solvent (e.g., 10 mL of toluene) in a volumetric flask to achieve a known concentration (c) in g/mL.[5][7]
- Sample Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution. It is placed back into the instrument, and the observed rotation ( $\alpha$ ) in degrees is measured and recorded.[14][16] The temperature should also be noted.[16]
- Calculation of Specific Rotation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * c)$  where:
  - $\alpha$  is the observed rotation in degrees.[14]
  - $l$  is the path length of the cell in decimeters (dm).[14]
  - $c$  is the concentration of the solution in g/mL.[14]

## Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chiral compound such as **(1R,2R,3S,5R)-(-)-2,3-Pinanediol**.



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## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. Pinanediol | C<sub>10</sub>H<sub>18</sub>O<sub>2</sub> | CID 6553875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R,3S,5R)-(-)-2,3-Pinanediol, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. (1R,2R,3S,5R) – (-) – PINANEDIOL – CHEM-IS-TRY Inc [chem-is-try.com]
- 5. (1R,2R,3S,5R)-(-)-蒎烷二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,3-Pinanediol | C10H18O2 | CID 62044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,2R,3S,5R)-(-)-蒎烷二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. L14053.14 [thermofisher.cn]
- 9. (1R,2R,3S,5R)-(-)-2,3-Pinanediol manufacturers and suppliers in india [chemicalbook.com]
- 10. (1R,2R,3S,5R)-(-)-pinane diol [flavscents.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 15. Optical rotation - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
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